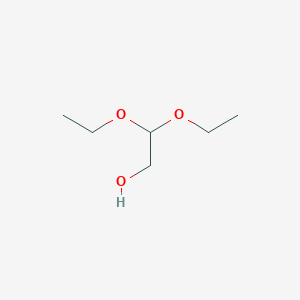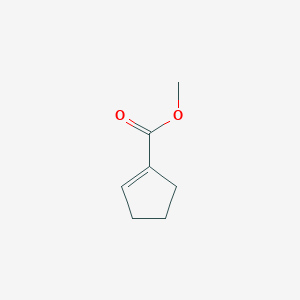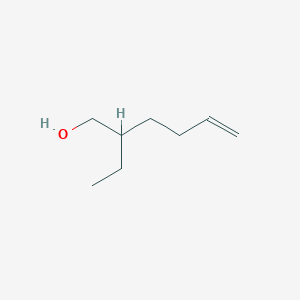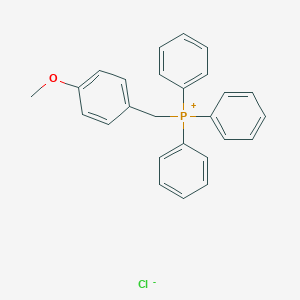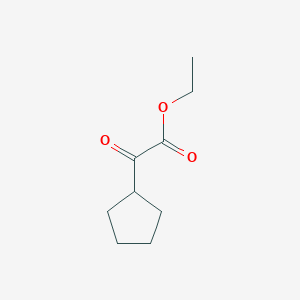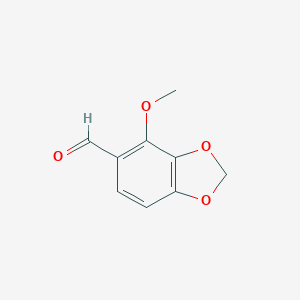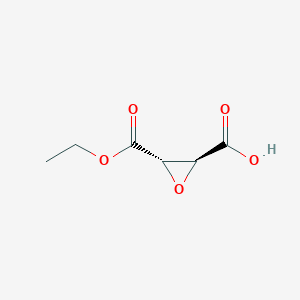
(2S,3S)-3-(ethoxycarbonyl)oxirane-2-carboxylic acid
Overview
Description
It is a synthetic compound designed to mimic the substrate transition state of the HIV protease, thereby inhibiting its activity and preventing a crucial step in the replication of the HIV virus . This compound has shown significant potential in the development of drugs for HIV and acquired immunodeficiency syndrome (AIDS).
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Kynostatin-272 involves multiple steps, starting with the reaction of 3-(tert-butoxycarbonyl)thiazolidine-4®-carboxylic acid with tert-butylamine using dicyclohexylcarbodiimide in tetrahydrofuran to form a protected amide. This intermediate is then deprotected with hydrochloric acid or methanesulfonic acid to yield the free amide. The free amide is condensed with (2S,3S)-3-(tert-butoxycarbonylamino)-2-hydroxy-4-phenylbutyric acid using 1-hydroxybenzotriazole and dicyclohexylcarbodiimide in dimethylformamide to form a dipeptide. This dipeptide undergoes further deprotection and condensation steps to form the final tripeptide structure of Kynostatin-272 .
Industrial Production Methods: Industrial production methods for Kynostatin-272 are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions, purification steps, and quality control measures to ensure the consistency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: Kynostatin-272 undergoes various chemical reactions, including oxidation, reduction, and substitution. One notable reaction is its susceptibility to oxidation, particularly in the presence of hydrogen peroxide. This oxidation can occur at the sulfur atoms in the S-methyl cysteine and thioproline moieties of the compound .
Common Reagents and Conditions: Common reagents used in the reactions involving Kynostatin-272 include hydrogen peroxide for oxidation, hydrochloric acid for deprotection, and dicyclohexylcarbodiimide for condensation reactions. The conditions for these reactions typically involve controlled temperatures and solvent environments to ensure optimal yields and product stability.
Major Products Formed: The major products formed from the reactions of Kynostatin-272 include oxidized derivatives, particularly those with modifications at the sulfur atoms. These oxidized forms can have reduced efficacy in inhibiting HIV protease activity .
Scientific Research Applications
Kynostatin-272 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it serves as a model compound for studying protease inhibitors and their mechanisms of action. In biology and medicine, Kynostatin-272 is used in research focused on developing treatments for HIV and AIDS. Its ability to inhibit HIV protease makes it a valuable tool for understanding viral replication and developing antiviral therapies .
Mechanism of Action
Kynostatin-272 exerts its effects by inhibiting the activity of the HIV protease. It does so by simulating the substrate transition state of the protease, thereby preventing the enzyme from processing viral polyproteins into functional proteins necessary for viral replication. This inhibition leads to the production of non-infectious viral particles and disrupts the life cycle of the HIV virus . The molecular targets of Kynostatin-272 include the active site of the HIV protease, where it forms stable interactions that block the enzyme’s activity .
Comparison with Similar Compounds
Kynostatin-272 is part of a class of HIV protease inhibitors that includes other compounds such as saquinavir, indinavir, ritonavir, and JE-2147. Compared to these compounds, Kynostatin-272 has unique structural features that contribute to its high potency and selectivity for the HIV protease. For example, its rigid backbone and specific functional groups enhance its binding affinity and inhibitory activity . Similar compounds include:
- Saquinavir
- Indinavir
- Ritonavir
- JE-2147
These compounds share similar mechanisms of action but differ in their chemical structures and pharmacokinetic properties, which can influence their efficacy and clinical use .
Properties
IUPAC Name |
(2S,3S)-3-ethoxycarbonyloxirane-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8O5/c1-2-10-6(9)4-3(11-4)5(7)8/h3-4H,2H2,1H3,(H,7,8)/t3-,4-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWMZDXCRDIBPCO-IMJSIDKUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1C(O1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@@H]1[C@H](O1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90452478 | |
| Record name | (2S,3S)-3-(ethoxycarbonyl)oxirane-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90452478 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
89886-73-7 | |
| Record name | (2S,3S)-3-(ethoxycarbonyl)oxirane-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90452478 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 89886-73-7 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[2-(Dimethylamino)-1-phenylethyl]cyclohexanol](/img/structure/B41550.png)




